molecular formula C10H10F2O B13636290 1-Allyl-3-difluoromethoxy-benzene

1-Allyl-3-difluoromethoxy-benzene

Cat. No.: B13636290
M. Wt: 184.18 g/mol
InChI Key: MSLKBZKTGXWDAG-UHFFFAOYSA-N
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Description

1-Allyl-3-difluoromethoxy-benzene is an organic compound with the molecular formula C10H10F2O It is characterized by the presence of an allyl group and a difluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-difluoromethoxy-benzene typically involves the reaction of 3-difluoromethoxy-benzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is typically purified using large-scale distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-difluoromethoxy-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Allyl-3-difluoromethoxy-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-3-difluoromethoxy-benzene involves its interaction with specific molecular targets and pathways. The allyl group can undergo radical reactions, forming reactive intermediates that interact with cellular components. The difluoromethoxy group can influence the compound’s lipophilicity and its ability to cross biological membranes. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

  • 1-Bromo-4-(difluoromethoxy)benzene
  • 1-Bromo-2-(difluoromethoxy)benzene
  • 1-Allyl-3-methylimidazole chloride

Comparison: 1-Allyl-3-difluoromethoxy-benzene is unique due to the presence of both an allyl group and a difluoromethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity. In comparison, similar compounds like 1-Bromo-4-(difluoromethoxy)benzene and 1-Bromo-2-(difluoromethoxy)benzene lack the allyl group, which affects their reactivity and applications. 1-Allyl-3-methylimidazole chloride, on the other hand, has different functional groups and applications, primarily in the field of ionic liquids and polymer chemistry .

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

1-(difluoromethoxy)-3-prop-2-enylbenzene

InChI

InChI=1S/C10H10F2O/c1-2-4-8-5-3-6-9(7-8)13-10(11)12/h2-3,5-7,10H,1,4H2

InChI Key

MSLKBZKTGXWDAG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=CC=C1)OC(F)F

Origin of Product

United States

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